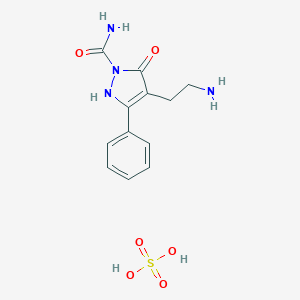
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents. The compound is likely to possess interesting chemical and biological properties due to the presence of the aminoethyl group and the carboxamide sulphate moiety.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by functionalization at various positions on the ring. For instance, in the study of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety, the synthesis started from a nitrophenyl-phenyl-pyrazole dicarboxylic acid precursor . The synthesis process typically includes steps such as nitration, amidation, and sulfonamidation, as indicated by the discovery of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation . These methods could be relevant for the synthesis of the compound , although the exact synthetic route would depend on the specific structure of the target molecule.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of the crystal and molecular structure of a 3-pyrazolone derivative . The analysis of such structures often reveals details about tautomeric forms, intramolecular hydrogen bonding, and the overall geometry of the molecule. These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with hydrazine, alkyl halides, and thiols, as seen in the synthesis of tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . The compound "4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate" could potentially participate in similar reactions, given its structural similarity to other pyrazole derivatives. The presence of functional groups such as the carboxamide could also allow for further derivatization or participation in biochemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of sulfonamide groups can affect the acidity and solubility in water . The presence of an aminoethyl group and a carboxamide moiety in the compound of interest would likely contribute to its solubility profile and could also impact its melting point and stability. These properties are important for the practical application of the compound, including its formulation for biological studies or therapeutic use.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The compound is a part of the larger family of heterocyclic compounds, specifically pyrazoles, which have found significant importance in the realm of organic synthesis and pharmaceutical research. The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been extensively studied due to their utility as a building block in synthesizing diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have shown unique reactivity, offering mild reaction conditions for generating versatile dyes and other heterocyclic compounds, hinting at the potential of the compound for similar applications in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Environmental Remediation
Compounds with structural similarities to the one , such as those containing N-amine and carboxyl groups, have been noted for their presence in the environment due to pharmaceutical industry activities. These compounds undergo various transformation reactions, leading to oxidized, acetylated, and hydrolyzed metabolites. This transformation has implications for environmental remediation, as studies have focused on the occurrence, destiny, toxicity effects, and removal technologies of these compounds from aquatic environments (Prasannamedha & Kumar, 2020).
Medicinal Chemistry and Biological Activities
The pyrazole moiety, to which the compound is related, is a critical pharmacophore in medicinal chemistry. Pyrazole derivatives are known for their wide array of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives involves a variety of techniques and reagents, leading to heterocyclic appended pyrazoles. The strategies used in synthesizing these compounds provide a foundation for designing more active biological agents through modifications and derivatizations, pointing to the potential of the compound for similar applications (Dar & Shamsuzzaman, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.H2O4S/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18;1-5(2,3)4/h1-5,15H,6-7,13H2,(H2,14,18);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGYSXLTHYXRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=O)N)CCN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

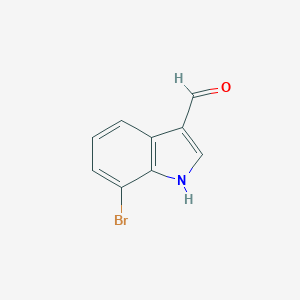
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

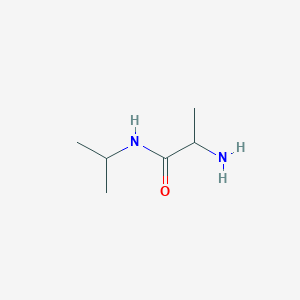


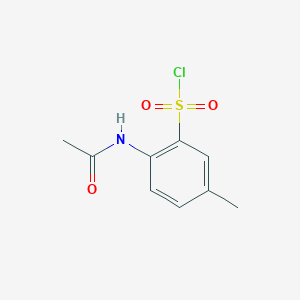

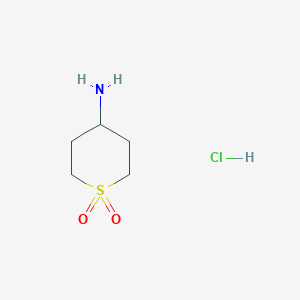




![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)